Superior Potency at Presynaptic Imidazoline Receptors in Human Atrial Appendages
In human atrial appendages, the rank order of potency for inhibition of electrically evoked [3H]-noradrenaline release in the presence of 1 µM rauwolscine was: aganodine ≥ BDF 6143 > DTG ≥ clonidine > cirazoline > idazoxan [1][2]. This quantitative rank order establishes aganodine as the most potent compound among a panel of prototypical imidazoline receptor ligands in a clinically relevant human cardiovascular tissue.
| Evidence Dimension | Rank order of potency for inhibition of [3H]-noradrenaline release |
|---|---|
| Target Compound Data | aganodine ≥ BDF 6143 (highest potency) |
| Comparator Or Baseline | DTG ≥ clonidine > cirazoline > idazoxan (lower potency) |
| Quantified Difference | aganodine exhibits superior potency relative to clonidine, cirazoline, and idazoxan |
| Conditions | Human right atrial appendages preincubated with [3H]-noradrenaline, superfused with physiological salt solution containing desipramine and corticosterone, electrically evoked release, 1 µM rauwolscine present |
Why This Matters
This rank order provides direct evidence for selecting aganodine over clonidine or other imidazolines when maximal presynaptic imidazoline receptor activation in human cardiovascular tissue is required.
- [1] Molderings GJ, Likungu J, Jakschik J, Göthert M. Presynaptic imidazoline receptors and non-adrenoceptor [3H]-idazoxan binding sites in human cardiovascular tissues. British Journal of Pharmacology. 1997;122(1):43-50. doi:10.1038/sj.bjp.0701343 View Source
- [2] Molderings GJ, Likungu J, Jakschik J, Göthert M. Presynaptic imidazoline receptors and non‐adrenoceptor[3H]‐idazoxan binding sites in human cardiovascular tissues. British Journal of Pharmacology. 1997;122(1):43-50. doi:10.1038/sj.bjp.0701343 View Source
